molecular formula C13H15F3O3 B8080499 1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one

1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one

Cat. No.: B8080499
M. Wt: 276.25 g/mol
InChI Key: OMFSRXLWMKRXFQ-UHFFFAOYSA-N
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Description

The compound identified as “1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one” is a chemical entity with specific properties and applications

Preparation Methods

The preparation of 1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of pyridine-containing polycyclic derivatives. The preparation method involves several steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1,1,1-Trifluoro-6-(2-methoxyphenoxy)hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison may involve analyzing their chemical properties, reactivity, and applications. Some similar compounds include those identified in PubChem with similar 2-D or 3-D structures .

Properties

IUPAC Name

1,1,1-trifluoro-6-(2-methoxyphenoxy)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O3/c1-18-10-6-2-3-7-11(10)19-9-5-4-8-12(17)13(14,15)16/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFSRXLWMKRXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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